![molecular formula C11H7ClO2S B1463612 3-(5-Chlorothien-2-yl)benzoic acid CAS No. 920294-01-5](/img/structure/B1463612.png)
3-(5-Chlorothien-2-yl)benzoic acid
Overview
Description
3-(5-Chlorothien-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.693 . It belongs to the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of 3-(5-Chlorothien-2-yl)benzoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Chemical Synthesis
3-(5-Chlorothien-2-yl)benzoic acid: is a valuable building block in chemical synthesis. It can be used to synthesize various heterocyclic compounds that are prevalent in many pharmaceuticals . Its carboxylic acid group allows for reactions such as amide formation, esterification, and amidation, which are fundamental in creating a diverse range of chemical entities for further pharmacological testing.
Pharmacology
In pharmacology, 3-(5-Chlorothien-2-yl)benzoic acid serves as a precursor for the synthesis of molecules with potential therapeutic effects. It’s particularly useful in the development of novel anti-inflammatory and analgesic agents due to its structural similarity to known bioactive molecules .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. The thiophene ring in 3-(5-Chlorothien-2-yl)benzoic acid is a common motif in conductive polymers, which are used in creating flexible electronic devices .
Biochemistry
In biochemistry, 3-(5-Chlorothien-2-yl)benzoic acid can be used to study enzyme-substrate interactions. It can act as a substrate or inhibitor for enzymes that process carboxylic acids, providing insights into enzyme mechanisms and aiding in the design of enzyme-based sensors .
Environmental Science
The environmental impact of 3-(5-Chlorothien-2-yl)benzoic acid and its derivatives can be studied in terms of biodegradability and toxicity. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals derived from it .
Analytical Chemistry
In analytical chemistry, 3-(5-Chlorothien-2-yl)benzoic acid can be used as a standard or reagent in chromatographic methods to quantify similar compounds in mixtures. Its unique UV/Vis absorption properties make it suitable for spectrophotometric analysis as well .
Industrial Applications
While not directly used in industrial processes, 3-(5-Chlorothien-2-yl)benzoic acid can be involved in the research and development of industrial catalysts, particularly those that facilitate reactions involving carboxylic acids. Its stability under various conditions makes it an ideal candidate for such studies .
Research and Development
Lastly, 3-(5-Chlorothien-2-yl)benzoic acid is extensively used in academic and industrial research settings as a reagent to develop new synthetic methodologies. Its reactivity profile helps in exploring novel chemical reactions that could be applied in various scientific fields .
Safety and Hazards
While specific safety data for 3-(5-Chlorothien-2-yl)benzoic acid is not available, it’s important to handle all chemical substances with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMOFFGOSHROSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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